N-(3-aminopropyl)-N-ethyl-N-phenylamine
Overview
Description
“N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” is a compound that is used as a disinfectant for the food processing industry, institutions, and hospitals . It’s also a reactant used in the synthesis of gluconamide derivatives as cationic surfactants with antimicrobial properties .
Synthesis Analysis
The synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, was carried out using Pd (0)-catalyzed amination .
Molecular Structure Analysis
The molecular formula of “N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” is C18H41N3 .
Chemical Reactions Analysis
Nanoparticles (NP@SO3H) have been synthesized, well characterized, and explored for the first time, as an efficient and recyclable catalyst for N-formylation of primary amines under mild reaction conditions .
Physical And Chemical Properties Analysis
“N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” has a boiling point of 182-184 °C (Press: 1 Torr), a density of 0.880, and a vapor pressure of 0Pa at 25℃ .
Scientific Research Applications
Point-of-Care Detection Technologies
N-(3-aminopropyl)-N-ethyl-N-phenylamine and its derivatives are crucial in developing diagnostic tools and sensors. For example, research has led to the creation of probes for detecting biological metabolites in human urine, demonstrating the compound's relevance in point-of-care colorimetric detection technologies. These probes offer excellent sensitivity, selectivity, and rapid response, highlighting potential applications in medical diagnostics and home monitoring (Si-Jia Qin & B. Yan, 2018).
Biotinylation Reagents for Biological Labeling
The compound has been used in synthesizing novel biotinylation reagents, facilitating the development of luminescent markers for biological labeling and imaging studies. This application is particularly relevant in research on proteins and nucleic acids, enabling the visualization of biological processes with high specificity and sensitivity (K. K. Lo et al., 2008).
Synthetic Chemistry and New Psychoactive Substances
In synthetic chemistry, N-(3-aminopropyl)-N-ethyl-N-phenylamine derivatives have been synthesized and characterized for their potential as new psychoactive substances. This research aids in the forensic and legislative challenges posed by the emergence of such compounds, providing insights into their identification and analytical characterization (J. Wallach et al., 2016).
Polymer Functionalization for Biomedical Applications
The chemical modification of polymers using amino compounds, including derivatives of N-(3-aminopropyl)-N-ethyl-N-phenylamine, has shown promise in creating materials with antibacterial, antioxidant, and anticancer properties. These modified polymers are explored for biomedical applications, highlighting the role of such compounds in developing new therapeutic materials (Mohamed A. Abdelwahab et al., 2019).
Drug Discovery and Pharmaceutical Research
In drug discovery, N-(3-aminopropyl)-N-ethyl-N-phenylamine derivatives are used in the design and synthesis of compounds with potential antibacterial and modulatory activities. This research contributes to identifying new therapeutic agents and understanding their mechanisms of action against bacterial pathogens (F. Figueredo et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-ethyl-N'-phenylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGKUGQRRXYXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-ethyl-N-phenylamine | |
CAS RN |
53606-48-7 | |
Record name | N-(3-aminopropyl)-N-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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